3-(2-Fluorophenyl)dihydrofuran-2,5-dione

Beschreibung

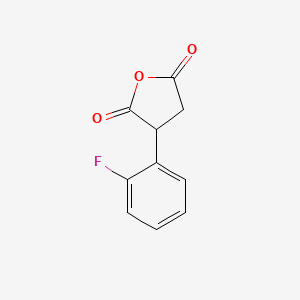

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-(2-fluorophenyl)oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c11-8-4-2-1-3-6(8)7-5-9(12)14-10(7)13/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCOHKXELKHKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)dihydrofuran-2,5-dione typically involves the reaction of 2-fluorobenzaldehyde with maleic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Fluorophenyl)dihydrofuran-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has shown significant potential in several areas:

Chemistry

- Intermediate in Organic Synthesis : It serves as a versatile intermediate in the synthesis of complex organic molecules, facilitating the development of various derivatives used in chemical research.

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity, making them candidates for developing new antibacterial agents.

- Anticancer Activity : Studies have demonstrated that certain derivatives possess cytotoxic effects against cancer cell lines, with IC50 values ranging from 0.17 to 2.69 µM against chronic lymphocytic leukemia (CLL) cells, highlighting their potential as anticancer agents.

- Neuroprotective Effects : Investigations into related compounds suggest neuroprotective properties against oxidative stress-induced cytotoxicity in neuronal cell lines, indicating possible applications in treating neurodegenerative diseases.

Medicinal Chemistry

- Drug Development : The compound's unique structure and biological activities make it a candidate for further exploration in drug development, particularly in targeting specific enzymes or receptors due to the presence of the fluorophenyl group .

Industrial Applications

- Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties and reactivity.

Wirkmechanismus

The mechanism of action of 3-(2-Fluorophenyl)dihydrofuran-2,5-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The dihydrofuran-2,5-dione scaffold is common in bioactive compounds. Key analogs and their substituent differences include:

Pharmacological Activities

- Antiviral Activity: Diketopiperazine derivatives like albonoursin (IC₅₀: 6.8 μM against H1N1) exhibit potent antiviral effects, likely due to their rigid bicyclic structures . The fluorophenyl analog’s activity remains unstudied, but fluorine’s electronegativity might enhance target engagement.

- Anti-Inflammatory Properties : BPD selectively inhibits prostaglandin E₂ (PGE₂) via COX-2 suppression, suggesting that aryl-substituted dihydrofuran-2,5-diones can modulate inflammatory pathways .

- Structural Stability : The crystal structure of 3-phenyltetrahydrofuran-2,5-dione reveals weak C–H⋯O hydrogen bonds, which stabilize its lattice . Fluorine’s small atomic radius in the target compound might allow tighter packing or altered solubility.

Physicochemical Properties

- Thermodynamic Stability : Radical copolymerization studies of tert-butyl-substituted analogs (e.g., 3-(tert-butyl)dihydrofuran-2,5-dione) show high ΔG values (32.9 kcal/mol), indicating kinetic stability . Fluorophenyl substitution may similarly resist degradation.

Biologische Aktivität

3-(2-Fluorophenyl)dihydrofuran-2,5-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H7FO3, with a molecular weight of 194.16 g/mol. The compound features a fluorophenyl group attached to a dihydrofuran dione framework. The presence of the fluorine atom is crucial as it enhances the compound's reactivity and biological activity compared to non-fluorinated analogs.

Pharmacological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Anticonvulsant Properties : Studies suggest that derivatives of this compound may possess anticonvulsant effects, making them potential candidates for epilepsy treatment. The fluorine atom's presence often improves metabolic stability and bioavailability, enhancing therapeutic efficacy.

- Anticancer Activity : Similar compounds have shown promising results against various cancer cell lines. For example, related structures have been reported to inhibit key signaling pathways involved in tumor growth and survival .

- Anti-inflammatory Effects : Compounds structurally related to this compound have demonstrated anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory processes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, leading to changes in metabolic pathways. For instance, it may undergo enzymatic biotransformations that affect its pharmacological profile.

- Signal Transduction Modulation : Research has shown that related compounds can modulate important signaling pathways such as PI3K/Akt and Ras/ERK, which are critical for cell survival and proliferation. This modulation can result in apoptosis in cancer cells, thereby inhibiting tumor growth .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Fluorophenyl)dihydrofuran-2,5-dione | C10H7FO3 | Para-fluoro substitution; potential differences in activity |

| 3-(Phenyl)dihydrofuran-2,5-dione | C10H8O3 | Lacks fluorine; may exhibit different reactivity |

| 3-(Trifluoromethylphenyl)dihydrofuran-2,5-dione | C10H7F3O3 | Contains trifluoromethyl group; potentially more lipophilic |

The inclusion of a fluorine atom in this compound significantly enhances its chemical reactivity and biological activity compared to its non-fluorinated counterparts.

Case Studies and Research Findings

Several studies have investigated the biological activity of derivatives of this compound:

- Anticancer Activity Study : A study evaluated the cytotoxic effects of related compounds on cancer cell lines. The most potent derivatives exhibited IC50 values ranging from 0.17 to 2.69 µM against CLL cell lines with significant pro-apoptotic effects observed .

- Neuroprotective Effects : Another investigation into γ-butyrolactones indicated that certain derivatives could protect against oxidative stress-induced cytotoxicity in neuronal cell lines. This suggests potential applications for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(2-Fluorophenyl)dihydrofuran-2,5-dione, and how can reaction parameters be optimized?

- Answer : The compound can be synthesized via cyclization of fluorinated precursors, such as fluorophenyl-substituted succinic acid derivatives, under acidic or thermal conditions. Optimization involves adjusting catalysts (e.g., H₂SO₄ or acetic anhydride) and reaction temperatures to enhance yield. Structural analogs like 3-phenyltetrahydrofuran-2,5-dione were synthesized via similar routes, with crystallographic validation ensuring product integrity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of dihydrofuran-2,5-dione derivatives?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are essential for identifying carbonyl groups (C=O) and fluorophenyl substituents. X-ray crystallography provides definitive structural confirmation, as demonstrated for 3-phenyltetrahydrofuran-2,5-dione, where bond lengths and dihedral angles were precisely resolved . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity.

Q. What are the key structural features of fluorinated dihydrofuran-diones revealed by crystallographic studies?

- Answer : X-ray analyses of analogs like 3-phenyltetrahydrofuran-2,5-dione show a planar furan-dione ring (maximum deviation: 0.014 Å) and a near-perpendicular dihedral angle (85.68°) between the dione and aryl rings. Fluorine substitution at the 2-position may introduce steric or electronic perturbations, altering packing interactions .

Q. How should researchers purify dihydrofuran-dione derivatives to achieve high yields and minimal impurities?

- Answer : Recrystallization using polar aprotic solvents (e.g., acetone/hexane mixtures) is effective. For fluorinated derivatives, column chromatography with silica gel and gradient elution (ethyl acetate/hexane) can separate byproducts. Purity is confirmed via melting point analysis and HPLC .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or regiochemistry for dihydrofuran-dione derivatives?

- Answer : SHELX-based refinement (e.g., SHELXL) enables precise determination of bond angles and torsional strains. For example, in 3,4-dibromo-dihydrofuran derivatives, C–Br bond lengths (1.93–1.97 Å) and Br⋯Br contacts (3.45 Å) were resolved, clarifying regioselectivity and steric effects . Fluorine’s electronegativity may influence electron density maps, requiring high-resolution data for accurate modeling.

Q. What strategies mitigate discrepancies between experimental and computational spectroscopic data for fluorinated dihydrofuran-diones?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can predict NMR chemical shifts and IR vibrations. Discrepancies in ¹³C NMR carbonyl signals (calculated vs. observed) may arise from solvent effects or crystal packing, necessitating corrections via implicit solvation models .

Q. How do intermolecular interactions (e.g., C–H⋯O, F⋯F) influence the stability and crystallinity of fluorinated dihydrofuran-diones?

- Answer : Weak hydrogen bonds (C–H⋯O, 2.5–3.0 Å) and halogen interactions (F⋯F, ~3.0 Å) stabilize crystal lattices. In 3-phenyl derivatives, C–H⋯O networks create layered packing, while fluorophenyl groups may introduce dipole-dipole interactions, affecting melting points and solubility .

Q. What experimental design considerations are critical for studying the reactivity of the dihydrofuran-dione core under fluorinated aryl substitution?

- Answer : Fluorine’s electron-withdrawing effect increases electrophilicity of the dione carbonyls, accelerating nucleophilic additions. Kinetic studies (e.g., monitoring ring-opening reactions with amines) under controlled pH and temperature are recommended. Competitive pathways (e.g., decarboxylation) require in-situ FTIR or LC-MS tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.